molecular formula C11H11FN2S2 B1437995 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine CAS No. 1019117-30-6

4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine

Cat. No. B1437995
CAS RN: 1019117-30-6
M. Wt: 254.4 g/mol
InChI Key: XXLUMPMEWNMSBI-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. For example, some thiazole derivatives are used as drugs and have been found to have therapeutic benefits, while others may be toxic or have other hazards .

Future Directions

The development of new thiazole derivatives with improved properties and activities is a current area of research. These compounds have the potential to be developed into new drugs for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which is crucial for understanding its biochemical properties.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling proteins, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in cell growth and differentiation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered energy production and cellular metabolism. Understanding these interactions is vital for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and function. Studying these aspects is essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals can direct the compound to its site of action, influencing its biochemical properties. Understanding these localization mechanisms is essential for developing targeted therapies.

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S2/c12-9-3-1-8(2-4-9)5-15-6-10-7-16-11(13)14-10/h1-4,7H,5-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLUMPMEWNMSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205025
Record name 4-[[[(4-Fluorophenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019117-30-6
Record name 4-[[[(4-Fluorophenyl)methyl]thio]methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019117-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(4-Fluorophenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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